3-Hydroxy-3-(trifluoromethyl)cyclopentanecarboxylic acid
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Overview
Description
3-Hydroxy-3-(trifluoromethyl)cyclopentanecarboxylic acid is an organic compound with the molecular formula C7H9F3O3 It is characterized by the presence of a cyclopentane ring substituted with a hydroxyl group, a trifluoromethyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(trifluoromethyl)cyclopentanecarboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with trifluoromethyl iodide in the presence of a base, followed by oxidation to introduce the hydroxyl group and carboxylation to form the carboxylic acid group. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide and oxidizing agents like hydrogen peroxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(trifluoromethyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-3-(trifluoromethyl)cyclopentanecarboxylic acid.
Reduction: Formation of 3-hydroxy-3-(trifluoromethyl)cyclopentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-3-(trifluoromethyl)cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(trifluoromethyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially affecting their activity. The trifluoromethyl group can influence the compound’s lipophilicity and membrane permeability, impacting its distribution and efficacy in biological systems.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid: Lacks the hydroxyl and trifluoromethyl groups, resulting in different chemical properties and reactivity.
3-Hydroxycyclopentanecarboxylic acid: Lacks the trifluoromethyl group, affecting its lipophilicity and potential biological activity.
3-(Trifluoromethyl)cyclopentanecarboxylic acid: Lacks the hydroxyl group, influencing its hydrogen bonding capabilities and reactivity.
Uniqueness
3-Hydroxy-3-(trifluoromethyl)cyclopentanecarboxylic acid is unique due to the combination of the hydroxyl, trifluoromethyl, and carboxylic acid groups on the cyclopentane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-hydroxy-3-(trifluoromethyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O3/c8-7(9,10)6(13)2-1-4(3-6)5(11)12/h4,13H,1-3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJPRQMWQIVLQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1547055-60-6 |
Source
|
Record name | 3-hydroxy-3-(trifluoromethyl)cyclopentane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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